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Compound of Interest

Compound Name:
3-(2-Chloro-4,6-

dimethylphenoxy)azetidine

Cat. No.: B1395413 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a structural analysis of the compound 3-(2-Chloro-4,6-
dimethylphenoxy)azetidine (CAS RN: 1219960-77-6). Due to the limited availability of direct

experimental data for this specific molecule in public literature, this document combines known

chemical properties with predictive analysis based on its constituent functional groups: an

azetidine ring and a 2-chloro-4,6-dimethylphenoxy moiety. The guide offers predicted

spectroscopic data, a plausible synthetic route, and a discussion of the molecule's structural

features to support research and development activities.

Compound Identification
The fundamental properties of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine are summarized

below.
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Property Value Source

Chemical Name
3-(2-Chloro-4,6-

dimethylphenoxy)azetidine
-

CAS Registry Number 1219960-77-6 Synblock[1]

Molecular Formula C₁₁H₁₄ClNO Synblock[1]

Molecular Weight 211.69 g/mol Synblock[1]

Canonical SMILES
CC1=CC(=C(C(=C1)Cl)OC2C

NCC2)C
-

Predicted Structural and Spectroscopic Data
While specific experimental spectra for this compound are not readily available, the following

tables outline the predicted data based on the analysis of its chemical structure and known

spectroscopic values for similar compounds.

Predicted ¹H NMR Data
Solvent: CDCl₃, Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.0 s 1H
Ar-H (Aromatic proton

at C5)

~6.8 s 1H
Ar-H (Aromatic proton

at C3)

~4.8 - 4.9 m 1H
O-CH (Azetidine C3-

H)

~3.8 - 4.0 m 2H
CH₂ (Azetidine C2/C4

equatorial protons)

~3.4 - 3.6 m 2H
CH₂ (Azetidine C2/C4

axial protons)

~2.4 s 3H
Ar-CH₃ (Methyl group

at C6)

~2.2 s 3H
Ar-CH₃ (Methyl group

at C4)

~2.0 br s 1H NH (Azetidine N-H)

Predicted ¹³C NMR Data
Solvent: CDCl₃, Frequency: 100 MHz
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Chemical Shift (δ) ppm Assignment

~150-152 Ar-C (C-O)

~135-138 Ar-C (C-Cl)

~130-132 Ar-C (C-CH₃)

~128-130 Ar-C (C-H)

~125-127 Ar-C (C-H)

~123-125 Ar-C (C-CH₃)

~70-75 O-CH (Azetidine C3)

~50-55 CH₂ (Azetidine C2/C4)

~20-22 Ar-CH₃

~16-18 Ar-CH₃

Predicted IR and Mass Spectrometry Data
Technique Predicted Values

FT-IR (KBr)

3300-3400 cm⁻¹ (N-H stretch), 2850-3000 cm⁻¹

(C-H stretch), 1580-1600 cm⁻¹ (C=C aromatic

stretch), 1200-1250 cm⁻¹ (C-O ether stretch),

1000-1100 cm⁻¹ (C-N stretch), 700-800 cm⁻¹

(C-Cl stretch)

Mass Spec (EI)

Molecular Ion [M]⁺ at m/z 211/213 (due to ³⁵Cl/

³⁷Cl isotopes). Key fragments may include loss

of the azetidine ring or cleavage of the ether

bond.

Proposed Synthesis Protocol
A common and effective method for synthesizing 3-aryloxyazetidines involves the nucleophilic

substitution of a protected 3-hydroxyazetidine or a derivative with a suitable phenol. The

following protocol describes a plausible pathway.
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Experimental Workflow
Protection of Azetidine: The nitrogen of a commercially available azetidine precursor, such as

3-hydroxyazetidine, is protected. A common protecting group is Boc (tert-butyloxycarbonyl),

introduced using di-tert-butyl dicarbonate (Boc₂O).

Activation of Hydroxyl Group: The hydroxyl group of N-Boc-3-hydroxyazetidine is converted

into a good leaving group. This can be achieved via mesylation (using methanesulfonyl

chloride) or tosylation (using p-toluenesulfonyl chloride) in the presence of a base like

triethylamine.

Nucleophilic Substitution (Williamson Ether Synthesis): The activated N-Boc-3-azetidinyl

mesylate/tosylate is reacted with 2-chloro-4,6-dimethylphenol in the presence of a strong

base (e.g., sodium hydride) in an aprotic polar solvent like DMF or THF.

Deprotection: The Boc protecting group is removed from the azetidine nitrogen under acidic

conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final product, 3-(2-Chloro-
4,6-dimethylphenoxy)azetidine.

Purification: The final compound is purified using column chromatography or recrystallization.
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Proposed Synthesis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Starting Materials

Reaction Steps

Intermediates & Final Product

3-Hydroxyazetidine

1. N-Protection (Boc₂O)

2-Chloro-4,6-dimethylphenol

3. Williamson Ether Synthesis (NaH, DMF)

N-Boc-3-hydroxyazetidine

2. Activation (MsCl, TEA)

N-Boc-3-mesyloxyazetidine Protected Product

4. N-Deprotection (TFA)

3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Structural Confirmation Workflow

Experimental Data Data Interpretation

Conclusion

1H & 13C NMR Proton/Carbon Environment
& Connectivity

Mass Spectrometry Molecular Weight
& Formula

FT-IR Functional Groups

Verified Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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